Methyl 2-amino-1,3-benzoxazole-7-carboxylate Methyl 2-amino-1,3-benzoxazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 910123-45-4
VCID: VC5182913
InChI: InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
SMILES: COC(=O)C1=C2C(=CC=C1)N=C(O2)N
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174

Methyl 2-amino-1,3-benzoxazole-7-carboxylate

CAS No.: 910123-45-4

Cat. No.: VC5182913

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

Methyl 2-amino-1,3-benzoxazole-7-carboxylate - 910123-45-4

Specification

CAS No. 910123-45-4
Molecular Formula C9H8N2O3
Molecular Weight 192.174
IUPAC Name methyl 2-amino-1,3-benzoxazole-7-carboxylate
Standard InChI InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Standard InChI Key QPLOODLJYWYUKA-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC=C1)N=C(O2)N

Introduction

Methyl 2-amino-1,3-benzoxazole-7-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring, an amino group, and a carboxylate group. These functional groups contribute to its versatility in chemical synthesis and potential biological applications.

Synthesis and Applications

Methyl 2-amino-1,3-benzoxazole-7-carboxylate serves as a valuable intermediate in organic synthesis. Its amino and carboxylate groups offer opportunities for further derivatization, enabling the introduction of additional functionalities tailored for specific applications. This compound is crucial in the development of advanced materials and pharmaceuticals due to its ability to participate in various synthetic pathways, such as cyclization reactions and functional group modifications.

Biological Activities

Benzoxazole derivatives, including those similar to Methyl 2-amino-1,3-benzoxazole-7-carboxylate, are known for their diverse biological activities. These include:

  • Antimicrobial Activity: Benzoxazoles can interact with cellular components of bacteria and fungi, disrupting their metabolic functions.

  • Anticancer Effects: They have been shown to induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting oxidative stress.

  • Anti-inflammatory Properties: These compounds can inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.

Data Table: Comparison of Related Benzoxazole Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberBiological Activity
Methyl 2-amino-1,3-benzoxazole-4-carboxylateC9H8N2O3192.1714 g/mol1007112-51-7Versatile intermediate in synthesis
Methyl 2-amino-1,3-benzoxazole-5-carboxylateC10H10N2O3Not specified56388-02-4Antimicrobial, anticancer, anti-inflammatory
2-Methyl-1,3-benzoxazole-7-carboxylateC9H6NO3-176.15 g/molNot specifiedPotential in materials and pharmaceuticals

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